![molecular formula C14H21BrN2O4S2 B7897181 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897181.png)
2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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Description
2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H21BrN2O4S2 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1261230-34-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a tert-butyl ester group, a sulfonamide group, and a bromothiophene moiety. The structural formula is represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Weight | 425.36 g/mol |
IUPAC Name | tert-butyl (3R)-3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate |
CAS Number | 1261230-34-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions involving amines and dihaloalkanes.
- Introduction of the tert-butyl Ester Group : Achieved via esterification with tert-butyl alcohol.
- Attachment of the Bromothiophene Moiety : Coupling reactions such as Suzuki or Stille coupling are employed.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds similar to 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine have shown significant activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
A comparative study demonstrated that certain derivatives exhibited cytotoxicity that reduced cell viability significantly when compared to standard chemotherapeutic agents like cisplatin. The structure-dependence of the anticancer activity suggests that modifications in the chemical structure can enhance efficacy against cancer cells while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
In addition to anticancer properties, compounds containing similar moieties have been evaluated for antimicrobial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined, showing promising results with certain derivatives exhibiting MIC values as low as 1–8 µg/mL against resistant strains .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
- Halogen Bonding : The presence of bromine allows for unique interactions through halogen bonding, enhancing binding affinity to biological targets compared to other halogens .
Case Studies and Research Findings
- Anticancer Studies : A study involving various derivatives showed that those with free amino groups demonstrated higher anticancer activity compared to those with acetylamino fragments. Compounds containing thienyl fragments exhibited the highest potency against A549 cells while maintaining low cytotoxicity towards non-cancerous cells .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of derivatives showed that certain compounds effectively inhibited growth in multidrug-resistant bacterial strains, indicating their potential as therapeutic agents in combating antibiotic resistance .
Properties
IUPAC Name |
tert-butyl 2-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S2/c1-14(2,3)21-13(18)17-8-4-5-10(17)9-16-23(19,20)12-7-6-11(15)22-12/h6-7,10,16H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQAMKJWIOVPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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